

Spectroscopic data of 3-Hydroxy-2-pyrrolidinone (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Hydroxy-2-pyrrolidinone

Cat. No.: B082130

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Introduction: The Significance of 3-Hydroxy-2-pyrrolidinone

3-Hydroxy-2-pyrrolidinone is a chiral γ -lactam, a structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a chiral building block is well-documented, serving as a key intermediate in the synthesis of various pharmaceutical agents. [1] Given its role in complex molecular architectures, rigorous and unequivocal structural verification is paramount. Spectroscopic analysis provides the definitive fingerprint required to confirm the identity, purity, and stereochemistry of **3-Hydroxy-2-pyrrolidinone**, ensuring the integrity of downstream applications in research and development. This guide explains the "what" and the "why" behind the spectroscopic data, grounding the interpretation in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

The structural features of **3-Hydroxy-2-pyrrolidinone**—a secondary alcohol, a cyclic amide (lactam), and a chiral center—give rise to a distinct and interpretable set of spectroscopic signals. Understanding this structure is the first step in decoding its spectra.

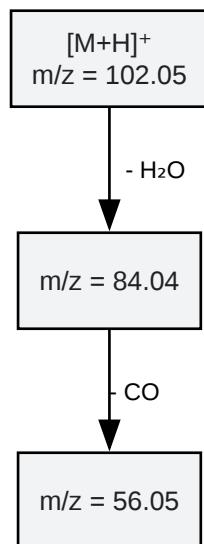


Figure 2. Proposed ESI-MS Fragmentation

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Caption: Key fragmentation steps for protonated **3-Hydroxy-2-pyrrolidinone**.

- Loss of Water (-18 Da): The most facile fragmentation is the dehydration (loss of H_2O) from the protonated molecule, yielding a resonance-stabilized acyliuminium ion at m/z 84.04.
- Loss of Carbon Monoxide (-28 Da): The resulting ion at m/z 84.04 can subsequently lose carbon monoxide from the lactam ring, leading to a fragment at m/z 56.05.

Protocol 3: Electrospray Ionization (ESI)-MS Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of **3-Hydroxy-2-pyrrolidinone** (~10 μ g/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The acid is critical for promoting protonation and ensuring efficient ionization.
- Instrument Setup:
 - Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

- Calibrate the instrument using a known standard solution to ensure high mass accuracy.
- Infusion and Ionization:
 - Infuse the sample solution into the ESI source at a low flow rate (5-10 μ L/min) using a syringe pump.
 - Ionization Mode: Positive.
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N_2): Set to an appropriate pressure to ensure a stable spray.
 - Drying Gas (N_2): Set to a temperature (~250-300 °C) and flow rate sufficient to desolvate the ions.
- Data Acquisition:
 - Acquire a full scan mass spectrum over a range of m/z 50-300 to observe the protonated molecular ion.
 - For fragmentation data (MS/MS), select the $[M+H]^+$ ion (m/z 102.05) as the precursor and apply collision energy (typically 10-30 eV) to induce fragmentation, then scan for the resulting product ions.

Integrated Spectroscopic Workflow: A Holistic Approach

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods.

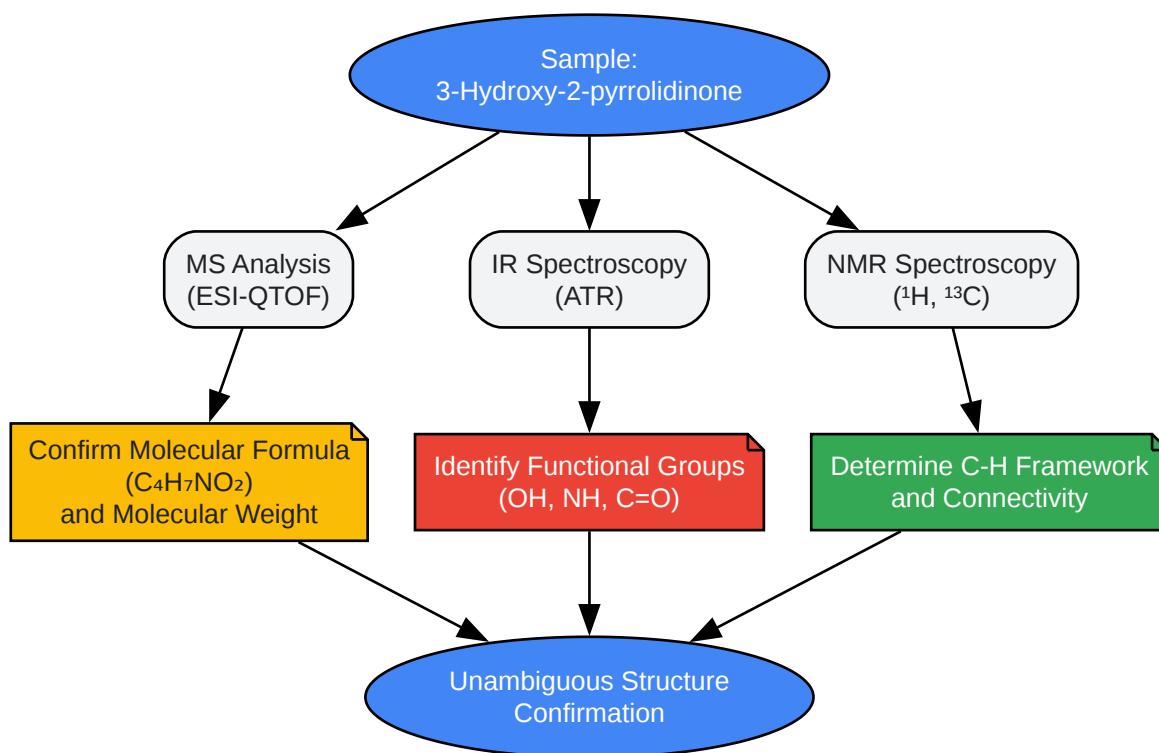


Figure 3. Integrated Workflow for Structure Elucidation

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Caption: A logical workflow combining MS, IR, and NMR for confident analysis.

Conclusion

The spectroscopic characterization of **3-Hydroxy-2-pyrrolidinone** is a clear and logical process when the principles of each technique are properly applied. The ^1H and ^{13}C NMR spectra provide the definitive carbon-hydrogen framework and connectivity. Infrared spectroscopy rapidly confirms the presence of the key hydroxyl and lactam functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust analytical toolkit for any scientist working with this important chemical entity, ensuring quality, consistency, and confidence in their research.

References

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Sources

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